N-phenyl-2-(2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-ylidene)hydrazinecarbothioamide
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Overview
Description
N-phenyl-2-(2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-ylidene)hydrazinecarbothioamide is a complex organic compound characterized by its unique heterocyclic structure
Preparation Methods
The synthesis of N-phenyl-2-(2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-ylidene)hydrazinecarbothioamide involves multiple steps, starting from simpler precursors. One common synthetic route includes the oxidative rearrangement-cyclization of 2-oxo-1,3-dithiol-4,5-dicarboxylic acid diamide with phenyliodosyl (hydroxy)tosylate . This reaction is typically carried out under controlled conditions to ensure the formation of the desired heterocyclic system.
Chemical Reactions Analysis
N-phenyl-2-(2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-ylidene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as phenyliodosyl (hydroxy)tosylate.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms in the dithiolo-dithiepin ring.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-phenyl-2-(2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-ylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but its ability to undergo redox reactions plays a significant role in its biological effects .
Comparison with Similar Compounds
N-phenyl-2-(2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-ylidene)hydrazinecarbothioamide can be compared with other similar compounds, such as:
- 2-thioxo-1,3-dithiol-4,5-dicarboxylic acid dimethyl ester
- 5,6-dihydro-1,3-dithiolo[4,5-b][1,4]dithiin-2-one
These compounds share similar structural features but differ in their chemical reactivity and potential applications. The unique heterocyclic system of this compound sets it apart, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H11N3S6 |
---|---|
Molecular Weight |
401.7 g/mol |
IUPAC Name |
1-phenyl-3-[(2-sulfanylidene-[1,3]dithiolo[4,5-b][1,4]dithiepin-6-ylidene)amino]thiourea |
InChI |
InChI=1S/C13H11N3S6/c17-12(14-8-4-2-1-3-5-8)16-15-9-6-19-10-11(20-7-9)22-13(18)21-10/h1-5H,6-7H2,(H2,14,16,17) |
InChI Key |
ZVGYLFJGUNVASP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NNC(=S)NC2=CC=CC=C2)CSC3=C(S1)SC(=S)S3 |
Origin of Product |
United States |
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